![molecular formula C10H9N3OS2 B2873692 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol CAS No. 1310810-99-1](/img/structure/B2873692.png)
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol is a heterocyclic compound with the molecular formula C10H9N3OS2 and a molecular weight of 251.33 g/mol . This compound features a unique structure that includes a thiazole ring fused with a thiadiazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through crystallization from ethanol . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound is available for research and development .
Chemical Reactions Analysis
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol involves its interaction with specific molecular targets. The compound’s thiazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects . The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol can be compared with other similar compounds, such as:
2-amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring but lacks the thiazole ring, resulting in different chemical properties and biological activities.
5-arylazothiazoles: These compounds have a thiazole ring but differ in their substitution patterns, leading to variations in their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its fused ring structure, which provides a distinct set of chemical and biological properties that are not found in its simpler analogs.
Properties
IUPAC Name |
4-(2-amino-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-10-12-13-8(16-10)5-15-9(13)6-1-3-7(14)4-2-6/h1-5,9,14H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBMUTKUOSBHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2N3C(=CS2)SC(=N3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)
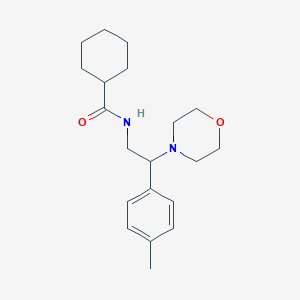
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)

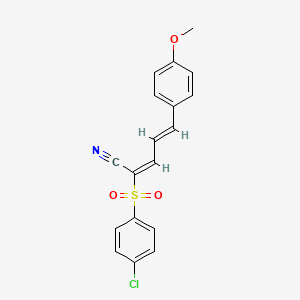
![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)
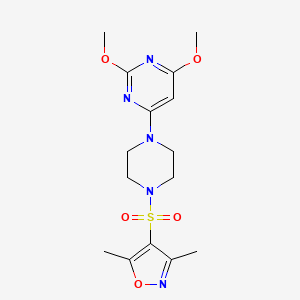
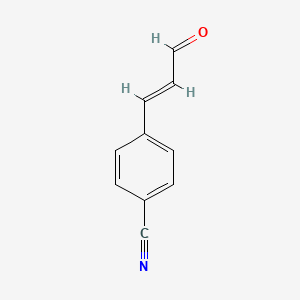
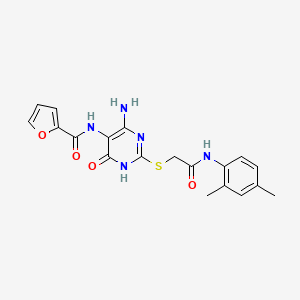
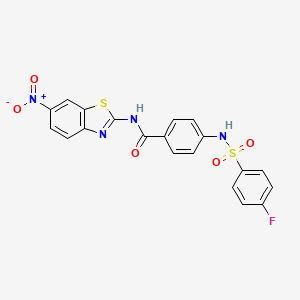
![5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2873632.png)
